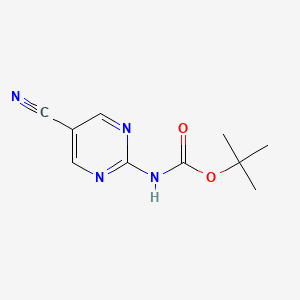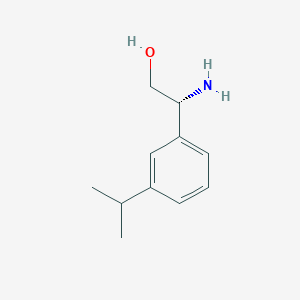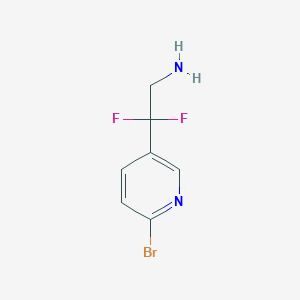
5-Isopropoxy-2-(tributylstannyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropoxy-2-(tributylstannyl)pyrimidine is an organotin compound that has gained attention in the field of organic chemistry due to its utility in various synthetic applications. This compound is characterized by the presence of a pyrimidine ring substituted with an isopropoxy group and a tributylstannyl group. The organotin moiety makes it particularly useful in cross-coupling reactions, such as the Stille coupling, which is widely used in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine precursor. One common method is the reaction of 5-isopropoxypyrimidine with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous organotin reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropoxy-2-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. The Stille coupling reaction is the most notable, where the organotin compound reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides or iodides), bases (e.g., sodium hydride, potassium carbonate).
Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (typically 80-120°C), and anhydrous solvents (e.g., tetrahydrofuran, toluene).
Major Products
The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the organic halide used in the coupling reaction.
Wissenschaftliche Forschungsanwendungen
5-Isopropoxy-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: Employed in the synthesis of biologically active compounds, such as inhibitors of specific enzymes or receptors.
Medicine: Utilized in the development of novel therapeutic agents, including anticancer and antiviral drugs.
Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 5-Isopropoxy-2-(tributylstannyl)pyrimidine in cross-coupling reactions involves the transmetalation step, where the organotin moiety transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Stille coupling reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
5-Isopropoxy-2-(tributylstannyl)pyrimidine is unique due to the presence of the isopropoxy group on the pyrimidine ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where the isopropoxy group can participate in further chemical transformations or provide steric hindrance to control the reaction pathway.
Eigenschaften
Molekularformel |
C19H36N2OSn |
|---|---|
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
tributyl-(5-propan-2-yloxypyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H9N2O.3C4H9.Sn/c1-6(2)10-7-3-8-5-9-4-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
LYURMXGTUDIDBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)







![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)




